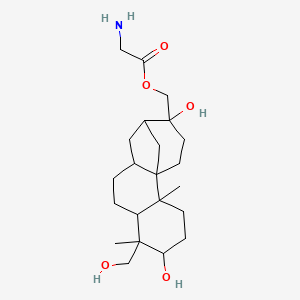
Aphidicolin glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aphidicolin glycinate is a derivative of aphidicolin, a natural tetracyclic diterpenoid produced by the mold Cephalosporium aphidicola. Aphidicolin is known for its potent inhibition of DNA polymerase α and δ, making it a valuable tool in nucleic acid research and cancer treatment. This compound, a water-soluble ester of aphidicolin, was developed to overcome the poor solubility of aphidicolin and enhance its clinical applicability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aphidicolin glycinate involves the esterification of aphidicolin with glycine. The process typically includes the activation of the carboxyl group of aphidicolin, followed by its reaction with glycine under controlled conditions. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Cephalosporium aphidicola to produce aphidicolin, followed by its chemical modification to form this compound. The fermentation process is optimized to maximize the yield of aphidicolin, and the subsequent chemical synthesis is scaled up using industrial reactors and purification systems to ensure high purity and yield of the final product .
化学反应分析
Mechanism of DNA Polymerase Inhibition
Aphidicolin glycinate competitively inhibits DNA polymerases α and δ by binding to their active sites. Structural studies reveal:
Binding Interactions
Critical Functional Groups
-
17-OH and 18-OH : Removal or acetylation reduces inhibition by >10-fold .
-
3α-OH : Inversion to 3β-OH causes steric clashes with template bases, abolishing activity .
Cytotoxicity Profile
-
In Vitro : Induces cytotoxicity in tumor cell lines (e.g., B16 melanoma) via prolonged DNA synthesis blockage .
-
In Vivo : Synergistic effects observed with cisplatin in ovarian cancer models, though standalone efficacy is limited .
Pharmacokinetic Reactions
-
Elimination : Half-life of 2 hours in humans; undetectable after 6–8 hours post-infusion .
-
Steady-State Concentration :
Css=3 μg/mL (achieved at doses ≥3000 mg/m²)[4]
Modulation of Platinum-DNA Adducts
-
Key Finding : this compound (5–50 µg/ml) does not alter formation or repair of cisplatin-induced DNA adducts (Pt-GMP, Pt-AG, Pt-GG) in ovarian tumor cells .
Parameter JA-T Cells (Change) TR175 Cells (Change) Pt-GMP Removal 18% reduction 22% reduction Pt-AG Removal 15% reduction 19% reduction Pt-GG Removal 12% reduction 14% reduction
科学研究应用
Aphidicolin glycinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the effects of DNA polymerase inhibition on various chemical reactions.
Biology: this compound is employed in cell cycle studies to synchronize cells at the S phase by inhibiting DNA replication.
Medicine: It has shown potential as an antitumor agent due to its ability to inhibit DNA polymerase α and δ, leading to the suppression of tumor cell proliferation.
Industry: this compound is used in the production of antiviral drugs and as a research tool in the development of new therapeutic agents
作用机制
Aphidicolin glycinate exerts its effects by specifically inhibiting DNA polymerase α and δ. It binds to the active site of these enzymes, blocking the incorporation of deoxyribonucleotide triphosphates (dNTPs) into the growing DNA strand. This inhibition halts DNA replication, leading to cell cycle arrest at the S phase. The molecular targets of this compound include the catalytic subunits of DNA polymerase α and δ, and its action involves the disruption of the DNA synthesis machinery .
相似化合物的比较
Aphidicolin glycinate is unique among aphidicolin derivatives due to its enhanced solubility and clinical potential. Similar compounds include:
Aphidicolin: The parent compound, known for its potent DNA polymerase inhibition but limited by poor solubility.
Aphidicolin-17-monoacetate: A derivative with modified pharmacokinetic properties.
Inflatin G: A new aphidicolin analogue with distinct structural features and biological activities
This compound stands out due to its improved solubility, making it more suitable for clinical applications compared to its parent compound and other derivatives .
属性
分子式 |
C22H37NO5 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate |
InChI |
InChI=1S/C22H37NO5/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23/h14-17,24-25,27H,3-13,23H2,1-2H3 |
InChI 键 |
IOASYARYEYRREA-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O |
溶解度 |
H20 100 (mg/mL) MeOH 100 (mg/mL) CHC13 < 0.001 (mg/mL) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















